molecular formula C19H30N2O3S B6106738 N-[1-(4-TERT-BUTYLPHENYL)ETHYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE

N-[1-(4-TERT-BUTYLPHENYL)ETHYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE

Cat. No.: B6106738
M. Wt: 366.5 g/mol
InChI Key: OIVSWWZEHYLAHK-UHFFFAOYSA-N
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Description

N-[1-(4-TERT-BUTYLPHENYL)ETHYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a methanesulfonyl group and a carboxamide group, along with a tert-butylphenyl ethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-TERT-BUTYLPHENYL)ETHYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of piperidine with a tert-butylphenyl ethyl halide, followed by the introduction of the methanesulfonyl group through sulfonylation reactions. The final step involves the formation of the carboxamide group via amidation reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-TERT-BUTYLPHENYL)ETHYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-TERT-BUTYLPHENYL)ETHYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-TERT-BUTYLPHENYL)ETHYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methanesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4’-tert-Butylacetophenone: Shares the tert-butylphenyl group but lacks the piperidine and methanesulfonyl groups.

    N-[1-(4-tert-butylphenyl)ethyl]benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a methanesulfonyl group.

    N-[1-(4-tert-butylphenyl)ethyl]-N’-phenylthiourea: Contains a thiourea group instead of a carboxamide group.

Uniqueness

N-[1-(4-TERT-BUTYLPHENYL)ETHYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a piperidine ring, methanesulfonyl group, and carboxamide group, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

N-[1-(4-tert-butylphenyl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3S/c1-14(15-6-8-17(9-7-15)19(2,3)4)20-18(22)16-10-12-21(13-11-16)25(5,23)24/h6-9,14,16H,10-13H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVSWWZEHYLAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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